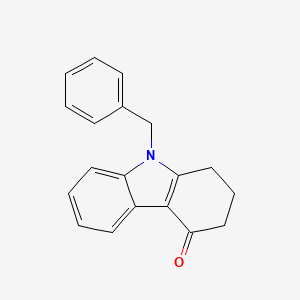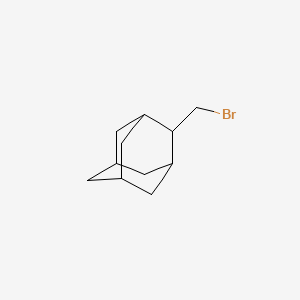
2-(Bromomethyl)adamantan
Übersicht
Beschreibung
2-(Bromomethyl)adamantane is a useful research compound. Its molecular formula is C11H17Br and its molecular weight is 229.16. The purity is usually 95%.
The exact mass of the compound 2-(Bromomethyl)adamantane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurowissenschaft
2-(Bromomethyl)adamantan: wurde bei der Synthese neuartiger Adamantan-basierter Esterderivate verwendet, die für die Behandlung neurologischer Erkrankungen von Bedeutung sind . Diese Verbindungen haben sich aufgrund ihrer mehrdimensionalen Werte, insbesondere bei der Behandlung der Alzheimer-Krankheit und anderer kognitiver Störungen, als vielversprechend im Wirkstoffdesign erwiesen .
Wirkstoffdesign
Im Wirkstoffdesign wird die Adamantanstruktur häufig in aktive Arzneimittel eingeführt, um deren Lipophilie zu erhöhen und die pharmakologischen Eigenschaften zu verbessern This compound dient als Vorläufer bei der Herstellung von Adamantanderivaten, die in gezielten Wirkstoff-Abgabesystemen eingesetzt werden können, wodurch möglicherweise die Wirksamkeit und das Sicherheitsprofil therapeutischer Wirkstoffe verbessert werden .
Materialwissenschaft
Die Reaktivität von Adamantanderivaten, einschließlich This compound, macht sie wertvoll bei der Synthese funktioneller Adamantanderivate. Diese Derivate werden zur Herstellung von Monomeren, thermisch stabilen Materialien und diamantähnlichen Polymeren verwendet, die Anwendungen in der Nanotechnologie und Halbleiterindustrie finden .
Energiespeicherung
Adamantan-basierte Membranen, die aus This compound gewonnen werden können, wurden mit verbesserter Leitfähigkeit für Anwendungen in Vanadium-Redox-Batterien entwickelt. Diese Batterien sind entscheidend für die großtechnische Energiespeicherung, die für die Bewältigung des Strombedarfs des Netzes und die Integration erneuerbarer Energiequellen unerlässlich ist .
Nanotechnologie
Der Adamantan-Rest, der Teil von This compound ist, wird beim Aufbau von Liposomen und Dendrimeren für die gezielte Wirkstoffabgabe und die Oberflächenerkennung verwendet. Diese Anwendungen sind für die Entwicklung neuer nanoskaliger Materialien und Geräte für biomedizinische und chemische Untersuchungen unerlässlich .
Chemische Synthese
This compound: wird bei der Synthese ungesättigter Adamantanderivate eingesetzt, die als Ausgangsmaterialien für verschiedene chemische Synthesen verwendet werden. Dazu gehören die Herstellung von bioaktiven Verbindungen, Pharmazeutika und Polymeren mit potenziellen Umweltanwendungen .
Wirkmechanismus
Target of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives interact with their targets through chemical and catalytic transformations .
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The synthesis and transformations of adamantane derivatives are known to be influenced by various factors, including temperature and medium .
Biochemische Analyse
Biochemical Properties
It is known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to manifest efficacy against a range of viruses
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical transformations
Temporal Effects in Laboratory Settings
It is known that adamantane undergoes a low-temperature solid-solid transition
Eigenschaften
IUPAC Name |
2-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270653 | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42067-69-6 | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


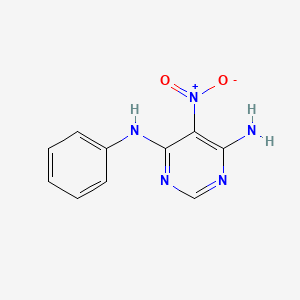
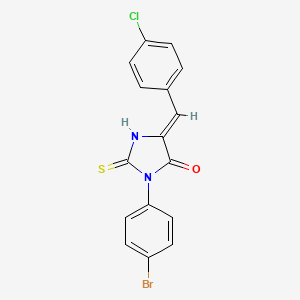
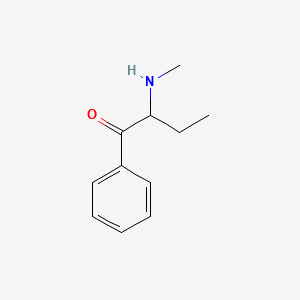
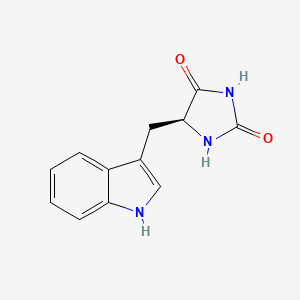
![6-Chlorobenzo[a]phenazin-5(7H)-one](/img/structure/B1655704.png)

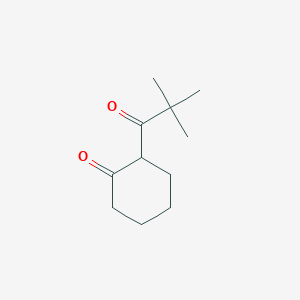
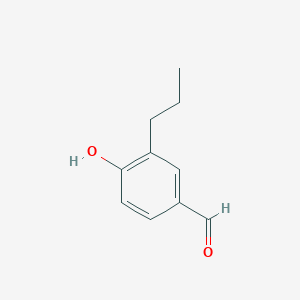
![3-Imino-3H-thieno[3,4-c][1]benzopyran-4-amine](/img/structure/B1655710.png)
![6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1655711.png)


